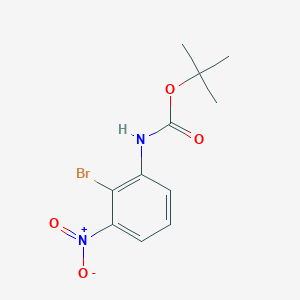

tert-Butyl (2-bromo-3-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

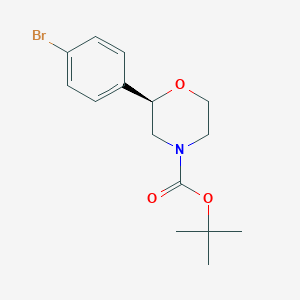

“tert-Butyl (2-bromo-3-nitrophenyl)carbamate” is an organic compound . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid . The molecule features a tert-butyl group attached to a bromide substituent .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyl groups . These groups are introduced through a process known as tert-butylation . The compound is also used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrN2O4 . The InChI code is 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) .Chemical Reactions Analysis

As a derivative of carbamate, “this compound” may participate in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 317.14 . The compound is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

tert-Butyl (2-bromo-3-nitrophenyl)carbamate: is used as a precursor in the synthesis of complex bioactive molecules. Its reactive bromo and nitro groups make it a versatile starting material for constructing pharmacologically active compounds, including those with potential anticancer and anti-inflammatory properties .

Development of Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry. It can be transformed into various intermediates that are crucial for the development of new drugs, especially in the realm of targeted cancer therapies .

Proteomics Research

In proteomics, This compound can be utilized to modify amino acids and peptides. This modification is essential for studying protein structure and function, as well as for identifying potential therapeutic targets .

Material Science

This chemical is used in material science for the modification of surface properties of polymers. By attaching to polymer chains, it can alter the physical characteristics such as hardness, flexibility, and resistance to degradation .

Chemical Biology

In chemical biology, the compound is employed to study protein interactions. It can act as a crosslinker between proteins or between proteins and other biomolecules, aiding in the understanding of complex biological processes .

Organic Synthesis Methodology

This compound: is involved in the development of new synthetic methodologies. Researchers use it to explore novel reaction pathways and to synthesize new chemical entities with unique structural motifs .

Agricultural Chemistry

The compound’s derivatives are explored for their potential use in agricultural chemistry. They could serve as precursors for the synthesis of pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agrochemicals .

Environmental Science

In environmental science, researchers investigate the breakdown products of This compound to assess its environmental impact. Understanding its degradation pathway helps in evaluating its persistence and toxicity in ecosystems .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that it may interact with a wide range of biological targets .

Mode of Action

It’s known that carbamates typically exert their effects by interacting with their targets and inducing chemical changes .

Result of Action

Similar compounds have been used in the synthesis of bioactive molecules, suggesting that it may have significant biological effects .

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYABASCFCIBINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)